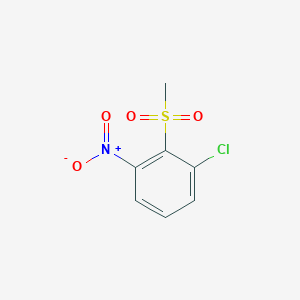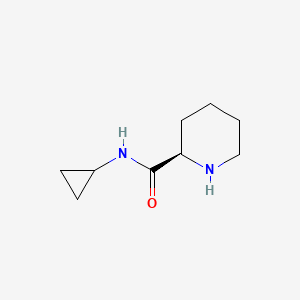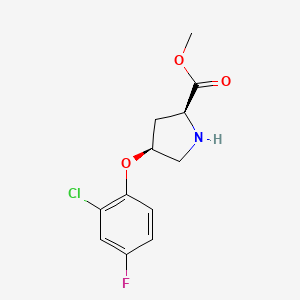
3-Chloro-2-methylsulfonylnitrobenzene
Übersicht
Beschreibung
3-Chloro-2-methylsulfonylnitrobenzene is a biochemical used for proteomics research . Its molecular formula is C7H6ClNO4S, and it has a molecular weight of 235.65 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with three substituents: a chlorine atom, a nitro group, and a methylsulfonyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 235.65 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Properties :
- A compound closely related to 3-Chloro-2-methylsulfonylnitrobenzene, methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl) prop-2-enoate, has been synthesized and evaluated for its antimicrobial properties. This research indicates potential in developing antimicrobial agents from related compounds (Murugavel et al., 2016).
Antitumor Activity :
- Compounds from sulfonamide-focused libraries, including derivatives similar to this compound, have been evaluated for their antitumor properties. This includes their application in cell-based antitumor screens and their potential as cell cycle inhibitors (Owa et al., 2002).
Nonlinear Optical Properties :
- Derivatives of this compound have been studied for their nonlinear optical activity, which can have applications in materials science and optics (Yamamoto et al., 1987).
Synthesis of Other Chemicals :
- Research indicates that related compounds to this compound are used in the synthesis of various chemicals, such as N-chloroamines, nitriles, and aldehydes, highlighting its role as a chemical intermediary (Ghorbani‐Vaghei & Veisi, 2009).
Isotopic Abundance Studies :
- Studies on isotopic abundance in biofield energy treated 1-Chloro-3-nitrobenzene, a compound related to this compound, have implications for understanding altered physicochemical and thermal properties, which could be relevant for industrial applications (Trivedi et al., 2016).
Environmental Impact and Removal Studies :
- Research on the removal of related compounds like 1-chloro-2,4-dinitrobenzene from aqueous solutions indicates the environmental relevance of these compounds and the need for effective removal techniques (Santos et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-chloro-2-methylsulfonyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-14(12,13)7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQGIRJDDUJUQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]propan-2-amine](/img/structure/B1384883.png)


methylamine](/img/structure/B1384888.png)








![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1384904.png)